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Part 1: Executive Identity & Significance
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Compound of Interest |

Compound Name: 3,4-Difluoro-2,6-diiodophenol
CAS No.: 1228093-47-7

\ J

Compound Identity

e Chemical Name: 3,4-Difluoro-2,6-diiodophenol[1][2]

e CAS Registry Number:1228093-47-7[1][2]

» Molecular Formula: CeH2F2120

e Molecular Weight: 381.88 g/mol

e SMILES: Oclc(l)c(F)c(F)ccll

e InChlKey: (Predicted) Based on structure: Oclc(l)c(F)c(F)ccll

Strategic Significance 3,4-Difluoro-2,6-diiodophenol represents a high-value halogenated
scaffold in the synthesis of advanced materials (liquid crystals) and pharmaceutical candidates.
Its structural uniqueness lies in the "ortho-blocked" iodine handles combined with a fluorinated
core. The iodine atoms at positions 2 and 6 are highly reactive handles for palladium-catalyzed
cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the rapid construction of sterically
congested biaryl systems found in kinase inhibitors and agrochemicals.

Part 2: Chemical Profile & Properties
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Property Value Context for Researchers
) ) ) Oxidation leads to
White to off-white crystalline ] )
Appearance " yellow/brown discoloration
soli
(iodine liberation).
Low melting point requires
Melting Point 70-75 °C (Predicted) careful handling during
vacuum drying.
Significantly more acidic than
o ] phenol (pKa 10) due to
Acidity (pKa) ~5.5-6.5 (Estimated) ] ]
electron-withdrawing F and |
substituents.
B o Poor water solubility; requires
Solubility DCM, THF, EtOAc, Acetonitrile ] ]
organic extraction.
Store under inert gas
. ) ) N (Argon/Nz) at 2-8 °C to
Stability Light & Air Sensitive

prevent deiodination or

oxidation.

Part 3: Synthesis & Manufacturing Protocol

Core Directive: The synthesis relies on the regioselective electrophilic aromatic substitution of

3,4-difluorophenol. The hydroxyl group (-OH) is the strongest directing group, activating the

ortho (2,6) and para (4) positions.[3] Since position 4 is blocked by a fluorine atom, iodination is

chemically forced to occur exclusively at the 2 and 6 positions.

Protocol: Oxidative lodination of 3,4-Difluorophenol

Reference Standard: Adapted from general iodination protocols for deactivated phenols [1, 2].

Reagents:

e Substrate: 3,4-Difluorophenol (CAS 2713-33-9)

 lodine Source: lodine (I2) or N-lodosuccinimide (NIS)[4]
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o Oxidant/Catalyst: Hydrogen Peroxide (30%) or Sulfuric Acid/Silver Sulfate (for difficult
substrates)

e Solvent: Methanol (MeOH) or Acetonitrile (MeCN)

Step-by-Step Workflow:

Preparation: Dissolve 3,4-difluorophenol (1.0 eq) in MeOH (0.5 M concentration). Cool to 0
°C.

 lodination: Add Potassium lodide (Kl, 2.2 eq) followed by slow addition of lodine (Iz, 2.2 eq)
or use NIS (2.2 eq) with catalytic acid (TSOH).

o Mechanistic Insight: The use of >2 equivalents ensures double iodination. If mono-
iodination is observed, increase temperature to RT.

e Reaction Monitoring (Self-Validating Step):

o TLC: Mobile phase (Hexane/EtOAc 8:1). The di-iodo product will be significantly less polar
(higher Rf) than the starting phenol.

o Endpoint: Disappearance of the starting material spot.

e Quenching: Add saturated aqueous Sodium Thiosulfate (Na2S20s) to neutralize excess
iodine (solution turns from dark red/brown to clear/yellow).

o Workup: Extract with Dichloromethane (DCM) x3. Wash combined organics with Brine. Dry
over Naz2S0a.[4]

 Purification: Recrystallization from Hexane/Chloroform or flash column chromatography
(SiO2).

Visualization: Synthesis Pathway
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Caption: Regioselective synthesis workflow targeting the 2,6-positions via oxidative iodination.

Part 4: Applications & Reactivity Profile

The 2,6-diiodo motif serves as a "dual-action” gateway. The iodine atoms are excellent leaving
groups for transition-metal catalyzed reactions.

Primary Application: Palladium-Catalyzed Cross-Coupling In drug discovery, this scaffold is
used to synthesize Terphenyl or Biaryl systems.

o Suzuki-Miyaura Coupling: Reaction with aryl boronic acids replaces the lodines with Aryl
groups.

e Sonogashira Coupling: Reaction with terminal alkynes introduces rigid acetylene spacers.
Validation of Structure (NMR Logic): To confirm the identity of CAS 1228093-47-7 vs. isomers:
e 1H NMR (Parent): 3,4-difluorophenol shows protons at positions 2, 5, and 6.

e 1H NMR (Product): The iodination at 2 and 6 removes those protons. The spectrum should
show only one aromatic signal (proton at position 5), appearing as a multiplet (due to
coupling with F3 and F4).

o If you see two signals: You likely have a mono-iodo impurity or incorrect regiochemistry.

Visualization: Downstream Reactivity
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Caption: Divergent synthesis pathways utilizing the labile iodine handles for scaffold
elaboration.

Part 5: Safety & Handling (HSE)
o Hazard Class: Irritant / Toxic.
o H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

o Specific Risk: Halogenated phenols can be absorbed through the skin and uncouple
oxidative phosphorylation. Wear double nitrile gloves.

» Disposal: Segregate as "Halogenated Organic Waste." Do not mix with acid waste (risk of
HF or Iz vapor evolution if degraded).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 6/6 Tech Support


https://www.guidechem.com/dictionary/en/408340-16-9.html
https://www.guidechem.com/encyclopedia/kr/4-chloro-2-6-diiodophenol-dic365594.html
https://patents.google.com/patent/EP0637623A1/en
https://patents.google.com/patent/EP0637623A1/en
https://pdf.benchchem.com/1359/Application_Notes_and_Protocols_for_the_Iodination_of_Aromatic_Compounds.pdf
https://www.benchchem.com/product/b567295#3-4-difluoro-2-6-diiodophenol-cas-number
https://www.benchchem.com/product/b567295#3-4-difluoro-2-6-diiodophenol-cas-number
https://www.benchchem.com/product/b567295#3-4-difluoro-2-6-diiodophenol-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b567295?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

